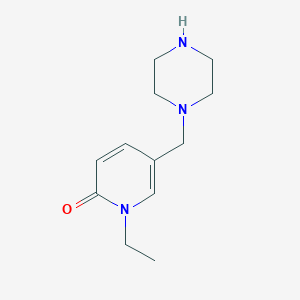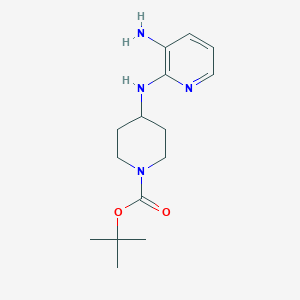
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
BenchChem offers high-quality N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Research has led to the development of various methods for synthesizing complex imidazole and pyridine derivatives, which share structural features with N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. For instance, carbon tetrabromide mediated oxidative C-N bond formation has been applied in synthesizing complex imidazo[1,2-α]pyridines and imidazo[1,2-α]pyrimidines under mild, metal-free conditions (Huo, Tang, Xie, Wang, & Dong, 2016). This method exemplifies the type of chemical reaction that could potentially be used in the synthesis or modification of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide.
Drug Metabolism Studies
Understanding the metabolism of complex molecules is crucial in drug discovery. Research on similar compounds, such as LY654322, a growth hormone secretagogue, revealed rapid clearance in rats and dogs through renal excretion and metabolism, leading to the formation of unusual metabolites. This study highlights the importance of metabolic stability and pathway elucidation in the development of new therapeutic agents (Borel et al., 2011).
Optical and Electronic Properties
The photophysical properties of complex molecules have been a subject of interest for their potential application in materials science. For example, the synthesis and characterization of 1,3-diarylated imidazo[1,5-a]pyridine derivatives revealed absorption and fluorescence spectra with remarkable Stokes' shift ranges, indicating their potential as luminescent materials (Volpi et al., 2017).
Molecular Modeling and Drug Design
The design and synthesis of angiotensin II antagonists based on imidazole derivatives demonstrate the utility of computational modeling in drug discovery. Molecular modeling studies were utilized to correlate receptor interaction energies with observed activities, indicating the potential of such methodologies in the rational design of new therapeutics (Harmat et al., 1995).
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-14-5-6-15(12-16(14)24-10-2-4-17(24)25)22-19(27)18(26)21-7-3-9-23-11-8-20-13-23/h5-6,8,11-13H,2-4,7,9-10H2,1H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEZKDAOEVJHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid](/img/structure/B2991381.png)
![N-[3-[(2-Amino-2-oxoethyl)-benzylamino]phenyl]prop-2-enamide](/img/structure/B2991382.png)

![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide](/img/structure/B2991385.png)

![tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B2991389.png)


![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2991397.png)
![2-[(Thian-4-yl)amino]propan-1-ol](/img/structure/B2991398.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2991399.png)


![1-[1-(4-Tert-butylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2991404.png)